4-Amino-6-chloropicolinic acid
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Overview
Description
4-Amino-6-chloropicolinic acid: is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 6-chloropicolinic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product . The compound is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Reactions: Products such as 4-amino-6-hydroxypicolinic acid or 4-amino-6-alkoxypicolinic acid.
Oxidation Reactions: 4-nitro-6-chloropicolinic acid.
Reduction Reactions: this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: 4-Amino-6-chloropicolinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure allows for the creation of complex molecules with potential therapeutic and agricultural applications.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms .
Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The amino and chlorine groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity . This can lead to changes in cellular processes and biochemical pathways, which are exploited in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
- 4-Amino-6-chloropyridine-2-carboxylic acid
- 4-Amino-6-chloronicotinic acid
- 4-Amino-6-chloropyridine-3-carboxylic acid
Comparison: 4-Amino-6-chloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-6-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSUQLVGYOIGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678182 |
Source
|
Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546141-56-4 |
Source
|
Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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